p-[(p-Anilinophenyl)azo]phenol p-[(p-Anilinophenyl)azo]phenol
Brand Name: Vulcanchem
CAS No.: 84083-16-9
VCID: VC19327996
InChI: InChI=1S/C18H15N3O/c22-18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19,22H
SMILES:
Molecular Formula: C18H15N3O
Molecular Weight: 289.3 g/mol

p-[(p-Anilinophenyl)azo]phenol

CAS No.: 84083-16-9

Cat. No.: VC19327996

Molecular Formula: C18H15N3O

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

p-[(p-Anilinophenyl)azo]phenol - 84083-16-9

Specification

CAS No. 84083-16-9
Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
IUPAC Name 4-[(4-anilinophenyl)diazenyl]phenol
Standard InChI InChI=1S/C18H15N3O/c22-18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19,22H
Standard InChI Key CTKXBMUNSDITJP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

p-[(p-Anilinophenyl)azo]phenol (CAS 84083-16-9) belongs to the azo dye family, defined by the presence of the azo functional group connecting two aromatic systems. The phenol group contributes a hydroxyl (-OH) substituent, while the anilinophenyl moiety introduces a primary amine (-NH2) group. This dual functionality enables diverse interactions, including hydrogen bonding and π-π stacking, which influence solubility, stability, and reactivity .

The compound’s structure is further characterized by its conjugation system, which extends across the azo bridge and aromatic rings. This conjugation is responsible for its vibrant coloration, a hallmark of azo dyes. Ultraviolet-visible (UV-Vis) spectroscopy of analogous compounds, such as 4-phenylazophenol, reveals absorption maxima (λmax) near 347 nm, attributed to π→π* transitions within the conjugated system .

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for p-[(p-Anilinophenyl)azo]phenol remains limited, studies on structurally similar azo dyes provide insights. For example, 4-phenylazophenol crystallizes in a monoclinic system with hydrogen-bonded networks stabilizing the lattice . Fourier-transform infrared (FTIR) spectroscopy of related compounds confirms the presence of -N=N- stretching vibrations near 1459 cm⁻¹ and hydroxyl (-OH) bands around 3400 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra further resolve aromatic proton environments, with characteristic shifts for protons adjacent to the azo group (δ 7.3–8.5 ppm) .

Synthesis and Characterization

Analytical Validation

Modern synthesis workflows employ advanced analytical techniques to confirm structural integrity:

  • Elemental Analysis: Validates empirical formula (e.g., C18H14N3O for p-[(p-Anilinophenyl)azo]phenol) .

  • Mass Spectrometry: Molecular ion peaks (m/z ≈ 288) corroborate molecular weight .

  • Chromatography: Thin-layer chromatography (TLC) monitors reaction progress, with Rf values dependent on solvent polarity .

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for p-[(p-Anilinophenyl)azo]phenol is sparse, analogous compounds like 4-phenylazophenol exhibit:

PropertyValueSource
Melting Point150–152°C
Boiling Point230°C (20 mmHg)
Solubility in WaterInsoluble
Solubility in Organic SolventsEthanol, Acetone, DMSO
Molar Extinction Coefficient (ε)10,000 L·mol⁻¹·cm⁻¹ (λmax 347 nm)

The compound’s insolubility in water necessitates the use of polar aprotic solvents for industrial applications .

Acid-Base Behavior

The phenolic -OH group confers weak acidity, with a predicted pKa of 8.93±0.13 . Protonation-deprotonation equilibria influence colorimetric properties, enabling pH-sensitive applications in sensors and indicators .

Industrial and Biomedical Applications

Textile and Polymer Dyeing

p-[(p-Anilinophenyl)azo]phenol derivatives are widely employed as disperse dyes for synthetic fibers like polyester. Their planar structure facilitates hydrophobic interactions with polymer chains, ensuring colorfastness . For example, azosalicylaldehyde derivatives exhibit excellent thermal stability (up to 160°C), making them suitable for high-temperature dyeing processes .

Anticancer Activity

Recent studies highlight the potential of azo-phenol derivatives in oncology. 4-[(Fluorophenyl)diazenyl]phenol, a structural analog, demonstrated significant cytotoxicity against nasopharyngeal carcinoma (HK-1) cells, with IC50 values comparable to standard chemotherapeutics . Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation .

Antimicrobial Properties

Toxicological and Environmental Considerations

Environmental Impact

Azo dyes pose ecological risks due to their persistence and bioaccumulation potential. Remediation strategies, including advanced oxidation processes (AOPs) and microbial degradation, are under development to mitigate contamination .

Comparative Analysis with Related Azo Dyes

The table below contrasts p-[(p-Anilinophenyl)azo]phenol with structurally similar compounds:

CompoundKey FeaturesApplications
Aniline YellowSimple azo structure; bright yellow hueTextile dyeing
4-PhenylazophenolHigh extinction coefficient; pH sensitivityOptical sensors, varnishes
BenzeneazophenolEnhanced solubility in polar solventsBiomedical imaging

Future Directions and Innovations

Emerging research explores hybrid materials combining azo dyes with nanoparticles for enhanced photocatalytic activity . Additionally, computational modeling (e.g., DFT calculations) is being leveraged to predict novel derivatives with tailored properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator